Regiochemical Requirement: 2‑Iodo‑5‑nitro Substitution Is Specified in the Alectinib Patent Route
The granted U.S. Patent 9,573,932 (Scheme 2) explicitly employs 2‑iodo‑5‑nitro‑1‑(phenylsulfonyl)‑7‑azaindole as the electrophilic partner for cyclisation with 3‑nitrobenzonitrile [1]. No other iodo‑nitro regioisomer (e.g., 3‑iodo‑5‑nitro, CAS 1186501‑74‑5; 2‑iodo‑4‑nitro, CAS 1227268‑92‑9; 4‑iodo‑5‑nitro, CAS 1245646‑63‑2) is cited or enabled in the patent. The 2‑iodo position is geometrically essential for the subsequent intramolecular ring closure that forms the benzo[b]carbazole scaffold of Alectinib.
| Evidence Dimension | Patent‑enabled synthetic utility |
|---|---|
| Target Compound Data | Enabled as the sole intermediate for Scheme 2 cyclisation (US 9,573,932) |
| Comparator Or Baseline | 3‑Iodo‑5‑nitro (CAS 1186501‑74‑5), 2‑iodo‑4‑nitro (CAS 1227268‑92‑9), 4‑iodo‑5‑nitro (CAS 1245646‑63‑2) – not mentioned or enabled in the patent |
| Quantified Difference | Qualitative (target enabled; comparators structurally incompatible with required cyclisation geometry) |
| Conditions | Alectinib synthetic route as disclosed in US 9,573,932 |
Why This Matters
For laboratories replicating the patented Alectinib route or developing analogous ALK inhibitors, using any other regioisomer will result in a failed cyclisation step, wasting both time and material.
- [1] US Patent 9,573,932 B2 – Synthesis of intermediates in the preparation of ALK inhibitor. Justia Patents, 2017. View Source
